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Compound of Interest

Compound Name: 4-fluoro-3-methyl-1H-indole

CAS No.: 1011484-22-2

Cat. No.: B2866628 Get Quote

The introduction of a fluorine atom at the 4-position and a methyl group at the 3-position of the

indole ring imparts specific physicochemical characteristics to the molecule. The fluorine atom,

being highly electronegative, can influence the acidity of the N-H proton and the electron

distribution in the aromatic system. The methyl group at the 3-position is a common feature in

many bioactive indoles.

Property Value Source

Molecular Formula C9H8FN Calculated

Molecular Weight 149.17 g/mol Calculated

CAS Number Not readily available Internal Assessment

Appearance
Expected to be a solid at room

temperature

Analogy to similar

compounds[4]

Synthesis of 4-fluoro-3-methyl-1H-indole
Several synthetic routes can be envisioned for the preparation of 4-fluoro-3-methyl-1H-indole.

The Fischer indole synthesis is a robust and versatile method for constructing the indole core

from a substituted phenylhydrazine and a ketone or aldehyde.[5] An alternative approach could

involve the functionalization of a pre-formed 4-fluoroindole.[6]

Proposed Synthetic Route: Fischer Indole Synthesis
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A plausible and efficient route to 4-fluoro-3-methyl-1H-indole is the Fischer indole synthesis,

starting from (3-fluorophenyl)hydrazine and propanal. The reaction proceeds through the

formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed

intramolecular cyclization with the elimination of ammonia.

(3-Fluorophenyl)hydrazine +
Propanal

Hydrazone Formation
(Acid Catalyst, e.g., H₂SO₄) Phenylhydrazone Intermediate [3,3]-Sigmatropic Rearrangement

(Heat)
Ammonia Elimination &

Aromatization 4-fluoro-3-methyl-1H-indole

Click to download full resolution via product page

Caption: Proposed Fischer Indole Synthesis of 4-fluoro-3-methyl-1H-indole.

Detailed Experimental Protocol
Materials:

(3-Fluorophenyl)hydrazine hydrochloride

Propanal

Ethanol

Concentrated Sulfuric Acid

Sodium bicarbonate solution (saturated)

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl Acetate for elution

Procedure:

Hydrazone Formation:
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In a round-bottom flask, dissolve (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in

ethanol.

Add propanal (1.1 eq) dropwise to the solution at room temperature with stirring.

Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

Fischer Indole Cyclization:

To the reaction mixture containing the phenylhydrazone, slowly add concentrated sulfuric

acid (catalytic amount) at 0 °C.

Gradually warm the mixture to reflux and maintain for 2-4 hours. The progress of the

cyclization should be monitored by TLC.

Work-up and Purification:

After cooling to room temperature, pour the reaction mixture into ice-water.

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is

approximately 7-8.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a hexane/ethyl

acetate gradient to yield pure 4-fluoro-3-methyl-1H-indole.

Causality behind Experimental Choices: The use of an acid catalyst is crucial for the[7][7]-

sigmatropic rearrangement and subsequent cyclization. Ethanol is a suitable solvent for both

the hydrazine and the aldehyde. The aqueous work-up with sodium bicarbonate is necessary to

neutralize the acid catalyst and facilitate the extraction of the organic product. Column

chromatography is a standard and effective method for purifying the final compound from any

unreacted starting materials or side products.
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Spectroscopic Characterization
The identity and purity of the synthesized 4-fluoro-3-methyl-1H-indole would be confirmed

using a combination of spectroscopic techniques, including NMR (¹H, ¹³C, ¹⁹F) and mass

spectrometry.

Technique Expected Observations

¹H NMR

Aromatic protons in the 6.5-7.5 ppm region, a

singlet for the N-H proton (around 8.0 ppm), and

a singlet or doublet for the 3-methyl group

(around 2.3 ppm). Coupling between the fluorine

and adjacent aromatic protons is expected.

¹³C NMR

Aromatic carbons in the 100-140 ppm range,

with the carbon attached to fluorine showing a

large one-bond C-F coupling constant. The

methyl carbon will appear around 10-15 ppm.[8]

[9]

¹⁹F NMR
A singlet or multiplet in the typical range for an

aryl fluoride.

Mass Spectrometry
A molecular ion peak corresponding to the

molecular weight of C9H8FN (m/z = 149.06).

Predicted NMR Data (based on analogs like 5-fluoro-3-methyl-1H-indole[4]):

¹H NMR (500 MHz, CDCl₃) δ: ~8.0 (s, 1H, NH), ~7.1-7.3 (m, 2H, ArH), ~6.8-7.0 (m, 1H, ArH),

~2.3 (s, 3H, CH₃).

¹³C NMR (125 MHz, CDCl₃) δ: ~155-160 (d, JCF = ~240 Hz), ~135, ~125, ~120, ~115, ~110

(d, JCF = ~20 Hz), ~105 (d, JCF = ~5 Hz), ~10 (CH₃).

¹⁹F NMR (470 MHz, CDCl₃) δ: ~ -120 to -130 ppm.

Applications in Drug Discovery and Medicinal
Chemistry
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The 4-fluoro-3-methyl-1H-indole scaffold is a promising starting point for the development of

new therapeutic agents. The indole nucleus is a well-known pharmacophore present in drugs

targeting a wide range of biological targets, including receptors, enzymes, and ion channels.

Potential Therapeutic Areas:

Oncology: Many indole derivatives exhibit anticancer properties by targeting kinases or

inducing apoptosis.[7]

Neuroscience: The indole core is found in several neurotransmitters and drugs acting on the

central nervous system.

Infectious Diseases: Indole-based compounds have shown activity against various bacterial

and viral pathogens.

The presence of the fluorine atom can be leveraged to:

Improve Metabolic Stability: Fluorine can block sites of metabolism, leading to a longer half-

life of the drug.[10]

Enhance Binding Affinity: The strong C-F bond can lead to favorable interactions with the

target protein.[3]

Modulate Lipophilicity: Fluorine substitution can alter the permeability of the molecule across

biological membranes.[2]
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Caption: Integration of 4-fluoro-3-methyl-1H-indole in a drug discovery workflow.

Safety and Handling
While specific toxicity data for 4-fluoro-3-methyl-1H-indole is not available, it should be

handled with the standard precautions for laboratory chemicals. Based on safety data for

related fluorinated indoles, it may cause skin and eye irritation and may be harmful if

swallowed.[11]
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Recommended Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes.

Conclusion
4-fluoro-3-methyl-1H-indole represents a valuable yet underexplored building block for

medicinal chemistry and drug discovery. Its synthesis is achievable through established

methods like the Fischer indole synthesis. The strategic placement of the fluorine atom and the

methyl group provides opportunities for fine-tuning the pharmacological properties of resulting

drug candidates. This guide provides a foundational framework for researchers to synthesize,

characterize, and utilize this promising scaffold in the pursuit of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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